![molecular formula C21H21NO4 B14472007 Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- CAS No. 66433-99-6](/img/structure/B14472007.png)
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenoxy groups attached to the 2 and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloromethylpyridine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the efficient synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine dimethanol derivatives .
Applications De Recherche Scientifique
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- Pyridine-2,6-dimethanol
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is unique due to the presence of methoxyphenoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various applications .
Propriétés
Numéro CAS |
66433-99-6 |
|---|---|
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2,6-bis[(2-methoxyphenoxy)methyl]pyridine |
InChI |
InChI=1S/C21H21NO4/c1-23-18-10-3-5-12-20(18)25-14-16-8-7-9-17(22-16)15-26-21-13-6-4-11-19(21)24-2/h3-13H,14-15H2,1-2H3 |
Clé InChI |
XCJKORLGQNCYGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



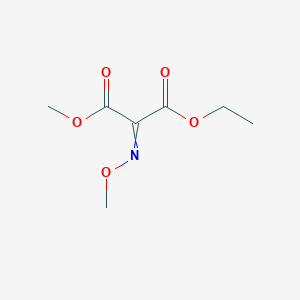
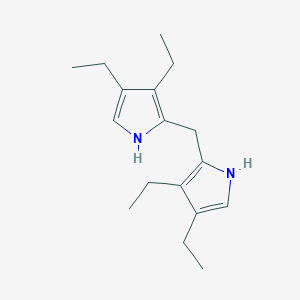
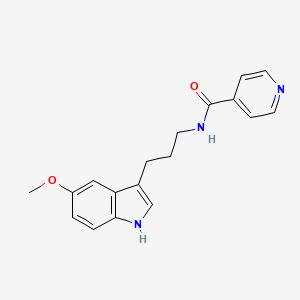
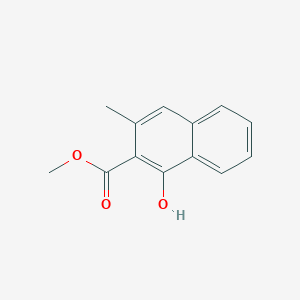
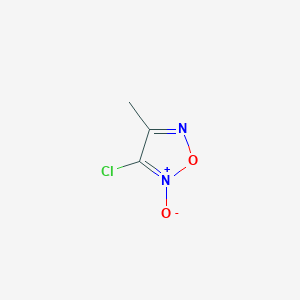

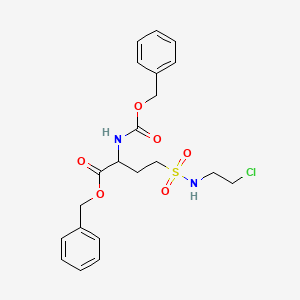

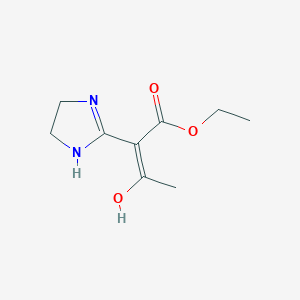
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
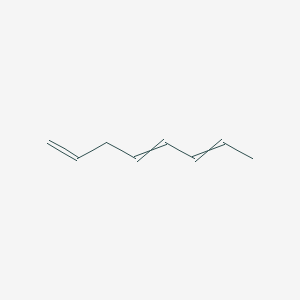
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
